Cas no 1083326-67-3 (N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide)

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is a boronic ester derivative featuring a pyridine core functionalized with a methoxy group and a benzenesulfonamide moiety. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. The presence of the dioxaborolane group enhances stability and reactivity, making it suitable for controlled transformations under mild conditions. Its well-defined structure ensures consistent performance in pharmaceutical and materials science applications. The product is characterized by high purity and compatibility with a range of substrates, offering reliable utility in organic synthesis and medicinal chemistry research.
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide structure
1083326-67-3 structure
Product name:N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
CAS No:1083326-67-3
MF:C18H23BN2O5S
MW:390.261623620987
CID:1098313
PubChem ID:66800952

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-Benzenesulfonamide
    • N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]Benzenesulfonamide
    • FCCYMUTTZBITQL-UHFFFAOYSA-N
    • N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
    • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
    • N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
    • SCHEMBL790824
    • 1083326-67-3
    • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonami de
    • FT-0729438
    • N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
    • Inchi: 1S/C18H23BN2O5S/c1-17(2)18(3,4)26-19(25-17)13-11-15(16(24-5)20-12-13)21-27(22,23)14-9-7-6-8-10-14/h6-12,21H,1-5H3
    • InChI Key: FCCYMUTTZBITQL-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NC1=C(N=CC(B2OC(C)(C)C(C)(C)O2)=C1)OC)(=O)=O

Computed Properties

  • Exact Mass: 390.1420732g/mol
  • Monoisotopic Mass: 390.1420732g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 600
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.1Ų

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1226296-1g
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
1083326-67-3 95%
1g
$1100 2024-06-03
TRC
B426725-50mg
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
1083326-67-3
50mg
$ 115.00 2023-04-18
TRC
B426725-100mg
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
1083326-67-3
100mg
$ 320.00 2022-06-07
TRC
B426725-500mg
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
1083326-67-3
500mg
$ 919.00 2023-04-18
eNovation Chemicals LLC
Y1226296-1g
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
1083326-67-3 95%
1g
$1100 2025-03-01
TRC
B426725-250mg
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
1083326-67-3
250mg
$ 517.00 2023-04-18
TRC
B426725-750mg
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
1083326-67-3
750mg
$ 1200.00 2023-09-08
eNovation Chemicals LLC
Y1226296-1g
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
1083326-67-3 95%
1g
$1100 2025-02-20
TRC
B426725-10mg
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
1083326-67-3
10mg
$ 50.00 2022-06-07

Additional information on N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide

Exploring N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide (CAS 1083326-67-3): A Versatile Boronic Ester in Modern Chemistry

The compound N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide (CAS 1083326-67-3) has garnered significant attention in recent years due to its unique structural features and broad applicability in organic synthesis, pharmaceutical research, and materials science. As a boronic ester-containing derivative, this molecule exemplifies the growing importance of Suzuki-Miyaura coupling intermediates in drug discovery and functional material design. Researchers and industry professionals frequently search for terms like "boronic acid derivatives," "pyridine-based sulfonamides," and "CAS 1083326-67-3 applications," reflecting the compound's relevance across multiple disciplines.

Structurally, this molecule combines three pharmacologically significant moieties: a methoxypyridine core, a benzenesulfonamide group, and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) unit. This trifunctional architecture enables diverse reactivity patterns that answer common search queries such as "how to modify boronic esters" and "sulfonamide-protected boronic acids." The pinacol boronic ester group serves as a stable precursor to boronic acids, crucial for cross-coupling reactions that dominate modern synthetic methodologies. Meanwhile, the methoxypyridine scaffold contributes to metal coordination and hydrogen bonding capabilities, making this compound valuable in catalysis and supramolecular chemistry applications.

Recent literature highlights the compound's role in addressing contemporary challenges like "green chemistry approaches" and "sustainable pharmaceutical synthesis." The stability of its dioxaborolane moiety under various conditions makes it particularly useful for multi-step syntheses, answering frequent questions about "air-stable boronic acid equivalents." Moreover, the benzenesulfonamide component introduces potential biological activity, aligning with searches for "sulfonamide drugs development" and "enzyme inhibition mechanisms." This dual chemical-biological functionality positions CAS 1083326-67-3 as a bridge between small molecule synthesis and medicinal chemistry applications.

From a synthetic perspective, the compound's popularity stems from its compatibility with microwave-assisted chemistry and flow reactor systems—two trending topics in process chemistry optimization. Laboratory professionals often inquire about "handling boronic esters in aqueous media" and "purification methods for sulfonamide-boronate hybrids," questions directly addressed by this compound's balanced hydrophilicity-lipophilicity profile. The 2-methoxy-5-boronic ester pyridine subunit has shown particular utility in constructing heterocyclic pharmaceuticals, responding to industry demands for novel kinase inhibitor scaffolds and GPCR-targeting agents.

Material science applications have also emerged, with the compound serving as a building block for organic electronic materials and self-assembled monolayers. The planar conjugated system created by the pyridine-sulfonamide framework, combined with the boronic ester's capacity for further functionalization, enables the design of advanced materials searched as "molecular semiconductors" and "sensor platforms." This versatility explains why patent databases show growing interest in derivatives of CAS 1083326-67-3 for both biomedical and technological applications.

Quality control and analytical characterization represent another area of frequent inquiry regarding this compound. The benzenesulfonamide moiety provides a strong UV chromophore, facilitating HPLC analysis—a solution to common questions about "analyzing boronic acid derivatives." Meanwhile, the pinacol boronic ester gives distinctive signals in both 1H and 11B NMR spectroscopy, addressing search terms like "NMR identification of boronates." These analytical features make the compound particularly valuable for method development and teaching laboratories exploring modern spectroscopic techniques.

As research continues, the scientific community remains interested in the "structure-activity relationships" of such hybrid molecules and their "potential therapeutic applications." The presence of both hydrogen bond donor (sulfonamide NH) and acceptor (pyridine N and methoxy O) groups, combined with the versatile boronic ester, creates numerous possibilities for molecular recognition and targeted interactions. This explains persistent searches for "multifunctional pharmaceutical intermediates" and "scaffold hopping strategies" in chemical databases.

In conclusion, N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide (CAS 1083326-67-3) represents a compelling case study in contemporary chemical research. Its ability to address multiple current scientific priorities—from green synthesis to drug discovery and advanced materials—ensures its continued relevance. The compound's unique combination of stability, reactivity, and structural diversity provides concrete answers to many frequently asked questions in modern laboratories, while opening new avenues for innovation across chemical disciplines.

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